molecular formula C9H8BrN3S2 B479147 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 381679-10-3

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B479147
CAS No.: 381679-10-3
M. Wt: 302.2g/mol
InChI Key: HKMGFYMDYNENPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromobenzyl halides. This reaction can be carried out under ultrasound-assisted conditions to enhance the efficiency and yield of the product . The use of ultrasound has been shown to increase the reaction rate and improve the overall yield compared to conventional methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial, antituberculosis, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.

    Medicine: Its potential as an antihypertensive and anticonvulsant agent has been explored.

    Industry: The compound is used in the development of pesticides and has applications in optics and electrochemistry.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylthio)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the bromine atom in the benzyl group.

    5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring.

    5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Contains a nitrophenyl group and an oxadiazole ring.

Uniqueness

The presence of the bromine atom in the benzyl group of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions. Additionally, the thiadiazole ring contributes to its diverse biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMGFYMDYNENPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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